2-(4-tert-butylbenzenesulfonyl)acetamide

Catalog No.
S3246607
CAS No.
1023498-33-0
M.F
C12H17NO3S
M. Wt
255.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-tert-butylbenzenesulfonyl)acetamide

CAS Number

1023498-33-0

Product Name

2-(4-tert-butylbenzenesulfonyl)acetamide

IUPAC Name

2-(4-tert-butylphenyl)sulfonylacetamide

Molecular Formula

C12H17NO3S

Molecular Weight

255.33

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)9-4-6-10(7-5-9)17(15,16)8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14)

InChI Key

VPUKYFHWABOBAB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)N

Solubility

not available

Application in Organic Light-Emitting Diodes

Specific Scientific Field: Materials Chemistry

Methods of Application or Experimental Procedures: Two novel blue fluorescent materials with asymmetric structure were designed and synthesized, one of which includes the “2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide” structure. These compounds were used as emitters in OLEDs .

Results or Outcomes: The two compounds showed high fluorescence quantum yield (Φf) in film because of the restricting π–π stacking, and displayed apparent mechanochromic properties. The emissions displayed 50 nm/23 nm red shifts after grinding. OLEDs using these compounds as emitters exhibited good efficiencies .

Crystal Structure Analysis

Specific Scientific Field: Crystallography

Methods of Application or Experimental Procedures: The crystal structure of the compound was determined using X-ray diffraction techniques .

Results or Outcomes: The crystal structure was successfully determined, providing valuable information about the compound’s molecular geometry and intermolecular interactions .

Application in Organic Field-Effect Transistors

Specific Scientific Field: Materials Science and Engineering

Methods of Application or Experimental Procedures: Three (Z)-1,2-bis (4- (tert-butyl)phenyl)ethane based alternating copolymers were synthesized with thiophene, thieno [3,2- b ]thiophene, and dithieno [3,2- b :2′,3′- d ]thiophene moieties. These copolymers were then used in the fabrication of OFET devices .

Results or Outcomes: The copolymer PBPTT was successfully used to fabricate ambient stable and high performance flexible OFET devices, with a charge carrier mobility of up to 0.27 cm 2 V −1 s −1 and an on/off ratio of 10 4 .

Application in Synthesis of Fluorescent Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: This compound has been used in the synthesis of fluorescent compounds, specifically 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .

Methods of Application or Experimental Procedures: A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene was used to synthesize these fluorescent compounds .

Results or Outcomes: The synthesized compounds exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand .

Application in Synthesis of 2-Nitroindoles

Summary of the Application: This compound has been used in the synthesis of 2-nitroindoles .

Methods of Application or Experimental Procedures: The compound was used as a reagent for mono- Boc protection of α,ω-diamines .

Results or Outcomes: The synthesis of 2-nitroindoles was successfully achieved .

Application in Antifungal, Antioxidant, and Cancer-Fighting Properties

Specific Scientific Field: Pharmacology and Oncology

Summary of the Application: The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis . It has been investigated for its antifungal, antioxidant, and cancer-fighting properties .

Methods of Application or Experimental Procedures: The isolation and purification of 2,4-DTBP were accomplished using HPLC, and its structure was characterized as C14H22O through 1H NMR analysis . The fungicidal activity of 2,4-DTBP against Botrytis cinerea was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) .

Results or Outcomes: The compound was found to have antifungal, antioxidant, and cytotoxic activity. It was effective against Botrytis cinerea and showed cytotoxic activity against MCF-7 cells with an identified IC50 value of 5 μg/ml .

2-(4-tert-butylbenzenesulfonyl)acetamide is a sulfonamide compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an acetamide moiety. This compound features the chemical formula C12H17NO2SC_{12}H_{17}NO_2S and is recognized for its potential applications in medicinal chemistry, particularly due to its biological activities and interactions with various biological targets.

There is no current information available regarding the specific mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide.

Additional Points

  • The limited information available suggests that 2-((4-(Tert-butyl)phenyl)sulfonyl)ethanamide might be a relatively new compound or one not yet widely studied.
  • Further research is necessary to explore its potential applications, synthesis methods, and detailed chemical and biological properties.

The synthesis of 2-(4-tert-butylbenzenesulfonyl)acetamide typically involves reactions that introduce the sulfonamide group onto an acetamide framework. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with acetamide under basic conditions, facilitating the formation of the desired sulfonamide linkage. The general reaction can be represented as follows:

4 tert butylbenzenesulfonyl chloride+acetamide2 4 tert butylbenzenesulfonyl acetamide+HCl\text{4 tert butylbenzenesulfonyl chloride}+\text{acetamide}\rightarrow \text{2 4 tert butylbenzenesulfonyl acetamide}+\text{HCl}

This reaction highlights the nucleophilic substitution mechanism where the amine group of acetamide attacks the electrophilic sulfur atom in the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

2-(4-tert-butylbenzenesulfonyl)acetamide exhibits notable biological activities, particularly in enzyme inhibition and antimicrobial properties. Research indicates that compounds with similar structures can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, some derivatives have shown selective inhibition against carbonic anhydrase IX, which is implicated in cancer progression, with IC50 values indicating potent activity .

Additionally, studies suggest that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, demonstrating their potential as anticancer agents . The ability to interact with multiple biological targets makes this compound a valuable candidate for further pharmacological exploration.

The synthesis of 2-(4-tert-butylbenzenesulfonyl)acetamide can be approached through several methodologies:

  • Direct Reaction Method: As previously mentioned, reacting 4-tert-butylbenzenesulfonyl chloride with acetamide is a straightforward method.
  • Alternative Synthetic Routes: Other synthetic strategies may involve the use of different amines or modifying the sulfonyl chloride precursor to introduce various substituents on the aromatic ring, thus altering biological activity and solubility profiles.

These methods are critical for optimizing yield and purity, which are essential for subsequent biological evaluations.

The primary applications of 2-(4-tert-butylbenzenesulfonyl)acetamide lie in medicinal chemistry and pharmaceutical development. Its potential use includes:

  • Anticancer Agents: Due to its ability to inhibit specific enzymes involved in tumor growth.
  • Antimicrobial Agents: Exhibiting activity against bacterial strains, making it a candidate for developing new antibiotics .
  • Enzyme Inhibitors: Particularly targeting carbonic anhydrases for therapeutic interventions in conditions like glaucoma or metabolic disorders.

Interaction studies involving 2-(4-tert-butylbenzenesulfonyl)acetamide focus on its binding affinity to various proteins and enzymes. Molecular docking studies have been employed to predict how this compound interacts at the molecular level with targets such as carbonic anhydrase IX. These studies reveal favorable binding interactions, suggesting that structural modifications could enhance efficacy and selectivity against specific isoforms of target enzymes .

Several compounds share structural similarities with 2-(4-tert-butylbenzenesulfonyl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-MethylbenzenesulfonamideMethyl group instead of tert-butylLess sterically hindered; different biological activity profile
4-FluorobenzenesulfonamideFluorine substituent on phenyl ringEnhanced lipophilicity; potential for increased bioactivity
Benzene-1-sulfonamideNo substituents on phenyl ringSimpler structure; serves as a baseline for comparison

The uniqueness of 2-(4-tert-butylbenzenesulfonyl)acetamide lies in its bulky tert-butyl group, which may influence its solubility and interaction dynamics compared to simpler sulfonamides. This structural feature can enhance its selectivity and potency against specific biological targets.

XLogP3

1.8

Dates

Modify: 2023-08-19

Explore Compound Types